molecular formula C13H17NO2 B12540297 N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide CAS No. 655242-04-9

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide

Cat. No.: B12540297
CAS No.: 655242-04-9
M. Wt: 219.28 g/mol
InChI Key: FKKLZVVHXASIAQ-JTQLQIEISA-N
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Description

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide is an organic compound with a complex structure that includes a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an acetamide derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide is unique due to its specific structure, which includes a phenyl group and an acetamide moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

655242-04-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[(2S)-3-oxo-5-phenylpentan-2-yl]acetamide

InChI

InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/t10-/m0/s1

InChI Key

FKKLZVVHXASIAQ-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)CCC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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